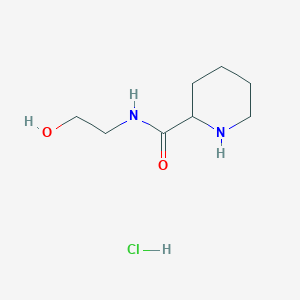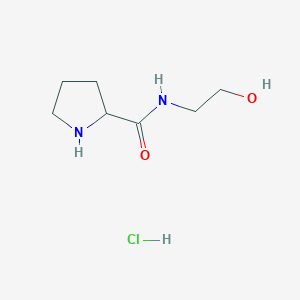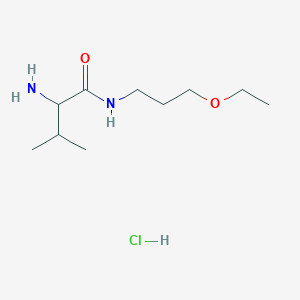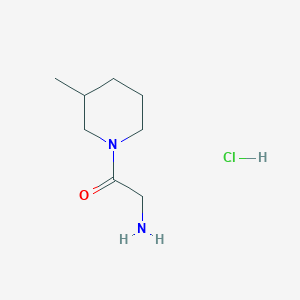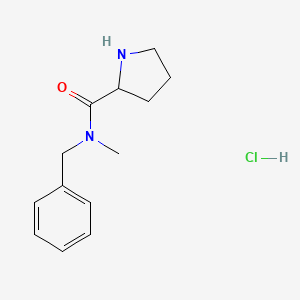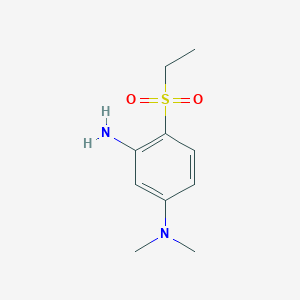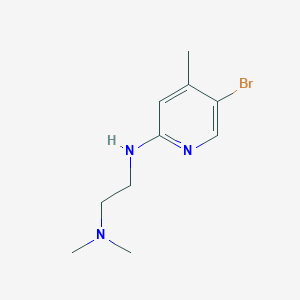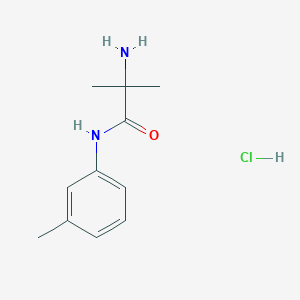
2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride
Vue d'ensemble
Description
“2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O . It is also known as "2-AMINO-2-METHYL-N-(M-TOLYL)PROPANAMIDE HYDROCHLORIDE" . The compound is related to “N-(3-Amino-2-methylphenyl)propanamide” which has the molecular formula C10H14N2O .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride” can be represented by the InChI code: 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3, (H,12,13) . The molecular weight of the related compound “N-(3-Amino-2-methylphenyl)propanamide” is 178.23 .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The compound serves as a precursor or intermediate in the synthesis of various chemical derivatives. For instance, its utilization in the synthesis of azole derivatives has been documented. These derivatives, such as 1,3,4-oxadiazole-2(3H)-thione, show notable antibacterial activity, expanding its applicability in the pharmaceutical domain (Tumosienė et al., 2012).
Pharmaceutical Application and Drug Development
The compound's role in pharmaceutical development is evident in its involvement in creating analogs for therapeutic purposes. For example, it served as a key intermediate in preparing chiral nylon 3 analogs, showcasing its significance in developing novel materials with potential medical applications (García-Martín et al., 2001).
Anticonvulsant and Antimalarial Research
This compound has been studied for its anticonvulsant properties, with certain isomers showing effectiveness in seizure test models. This highlights its potential in developing treatments for conditions such as epilepsy (Idris et al., 2011). Additionally, derivatives of this compound have been explored for their antimalarial properties, further emphasizing its relevance in medicinal chemistry and drug discovery (Norcross et al., 2019).
Antimicrobial and Antimycotic Activities
The compound and its derivatives have been assessed for antimicrobial and antimycotic activities. This includes the synthesis and testing of compounds for their ability to combat bacterial and fungal infections, suggesting its utility in addressing such health concerns (Baranovskyi et al., 2018).
Quantum Chemical Studies
Quantum chemical studies have been conducted on certain derivatives, like bicalutamide, to understand their molecular properties and interactions at an atomic level. This type of research is crucial in the design and optimization of drugs, ensuring their effectiveness and safety (Otuokere & Amaku, 2015).
Propriétés
IUPAC Name |
2-amino-2-methyl-N-(3-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(7-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUAHJUGASHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



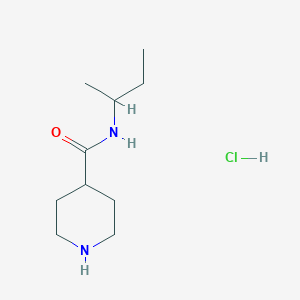
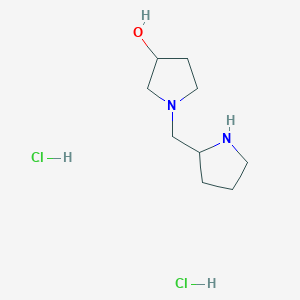
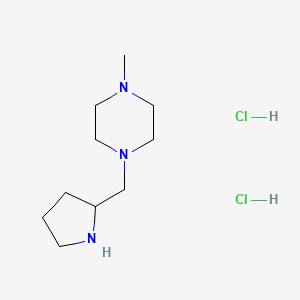
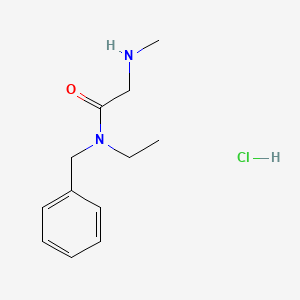
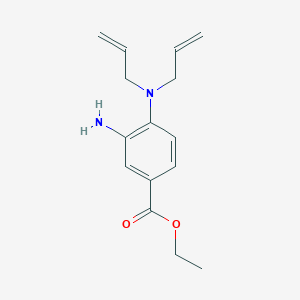
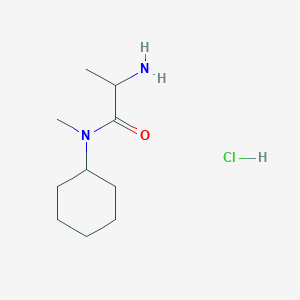
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
